N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide
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Overview
Description
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a toluidino group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 4-ethoxy-2-hydroxybenzaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, it can interact with cellular enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
- N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
- N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(4-methylphenyl)acetohydrazide
Uniqueness
N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and hydroxyphenyl groups enhances its reactivity and potential for forming various derivatives. Additionally, the toluidino group contributes to its potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-24-16-8-7-14(17(22)10-16)11-20-21-18(23)12-19-15-6-4-5-13(2)9-15/h4-11,19,22H,3,12H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
YYNRWKKFBMPLLZ-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC(=O)CNC2=CC=CC(=C2)C)O |
Origin of Product |
United States |
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